Strobamine

Description

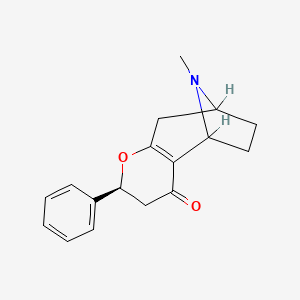

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(5S)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one |

InChI |

InChI=1S/C17H19NO2/c1-18-12-7-8-13(18)17-14(19)10-15(20-16(17)9-12)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3/t12?,13?,15-/m0/s1 |

InChI Key |

SMCUGCCLJBVSAQ-PIMMBPRGSA-N |

SMILES |

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |

Isomeric SMILES |

CN1C2CCC1C3=C(C2)O[C@@H](CC3=O)C4=CC=CC=C4 |

Canonical SMILES |

CN1C2CCC1C3=C(C2)OC(CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Strobamine

Plant Sources and Phytochemical Distribution of Strobamine

The primary known plant source for this compound is Knightia strobilina Labill, a species native to New Caledonia. researchgate.net Research indicates that this compound was initially isolated from the leaves of this plant. researchgate.net While the presence of this compound has been confirmed in Knightia strobilina, detailed comprehensive studies on its precise phytochemical distribution across different parts of the plant (e.g., roots, stems, flowers, seeds) or its concentration variations within the leaves under different environmental conditions are not extensively documented in readily available literature. However, its classification as a pyranotropane places it within the broader category of tropane (B1204802) alkaloids, which are known to exhibit diverse distributions in various plant families. mdpi.com

Table 1: Known Plant Source of this compound

| Compound Name | Plant Species | Plant Part | Geographic Origin | Year of Isolation |

| This compound | Knightia strobilina Labill | Leaves | New Caledonia | 1980 |

Chemical Synthesis of Strobamine and Its Analogues

Total Synthesis Approaches for the Strobamine Skeleton

The core of the this compound molecule is the 8-azabicyclo[3.2.1]octane, commonly known as the tropane (B1204802) skeleton. The synthesis of this bicyclic system is a key feature of any total synthesis of this compound. One of the foundational approaches to the synthesis of the tropane core is the Robinson-Schöpf reaction, a double Mannich reaction that efficiently constructs the bicyclic system from simple precursors. While a specific total synthesis of the racemic this compound skeleton following this classical approach has been reported, a more detailed and widely cited route involves the conjugate addition of a nucleophile to tropinone (B130398), a readily available starting material.

A notable synthesis of (±)-strobamine and its C-2 epimer, (±)-epi-strobamine, was reported by Lounasmaa and colleagues in 1983. This approach established the fundamental connectivity of the this compound framework and provided a mixture of diastereomers that could be separated chromatographically. The key transformation in this synthesis is the addition of the lithium enolate of tropinone to cinnamoyl cyanide. This reaction forms the carbon-carbon bond at the C-2 position of the tropane ring, introducing the cinnamoyl moiety that is characteristic of this compound. Subsequent treatment with sulfuric acid leads to the formation of the lactam ring, yielding a mixture of (±)-strobamine and (±)-epi-strobamine.

While specific alternative total syntheses dedicated solely to the this compound skeleton are not extensively documented in the literature, the general strategies for tropane alkaloid synthesis are applicable. These often involve intramolecular Mannich reactions, [3+2] cycloadditions of pyrrolidines, and various other cyclization strategies to construct the bicyclic core.

Enantioselective Synthesis Strategies for this compound Stereoisomers

The presence of multiple stereocenters in this compound necessitates the development of stereocontrolled synthetic methods to access individual enantiomers. The absolute configuration of naturally occurring (+)-strobamine was determined to be (2S,5S,8R) through enantioselective synthesis.

A successful enantioselective synthesis of both (+)- and (-)-Strobamine has been achieved utilizing a chiral lithium amide as a chiral auxiliary to control the stereochemical outcome of the key conjugate addition step. researchgate.netnih.gov This strategy relies on the in situ generation of a chiral lithium enolate of tropinone.

The synthesis of (2S,5S,8R)-Strobamine ((+)-1a) commences with the deprotonation of tropinone (3) using a chiral lithium amide base. Specifically, the lithium salt of (S,S)-α,α'-dimethyldibenzylamide is employed. The resulting chiral lithium enolate then reacts with cinnamoyl cyanide (6a) in a conjugate addition reaction to afford (-)-chalcothis compound ((-)-7a). This intermediate is then treated with 2N sulfuric acid, which facilitates the cyclization to form the lactam ring, yielding a one-to-one mixture of (+)-Strobamine ((+)-1a) and its C-2 epimer, (-)-epi-strobamine ((-)-2a). These diastereomers can be separated by column chromatography. researchgate.netnih.gov

Conversely, the synthesis of (-)-Strobamine ((-)-1a) and (+)-epi-strobamine ((+)-2a) is achieved through an analogous reaction sequence using the enantiomeric chiral auxiliary, (R,R)-α,α'-dimethyldibenzylamide. researchgate.netnih.gov This demonstrates the utility of chiral auxiliaries in directing the stereochemical course of the reaction to access specific stereoisomers of this compound.

Table 1: Enantioselective Synthesis of this compound Stereoisomers

| Target Compound | Chiral Auxiliary | Key Intermediate | Final Products |

|---|---|---|---|

| (+)-Strobamine ((+)-1a) | (S,S)-α,α'-dimethyldibenzylamide | (-)-Chalcothis compound ((-)-7a) | (+)-Strobamine ((+)-1a) and (-)-epi-Strobamine ((-)-2a) |

| (-)-Strobamine ((-)-1a) | (R,R)-α,α'-dimethyldibenzylamide | (+)-Chalcothis compound ((+)-7a) | (-)-Strobamine ((-)-1a) and (+)-epi-Strobamine ((+)-2a) |

The synthesis of this compound analogues with varied stereochemistry is essential for exploring the structure-activity relationships of this class of compounds. The formation of epi-strobamine as a co-product in the enantioselective synthesis highlights that the initial conjugate addition does not proceed with complete diastereoselectivity at the C-2 position. This inherent lack of complete facial selectivity in the enolate addition can be exploited to generate diastereomeric analogues.

The separation of the diastereomeric mixture of this compound and epi-strobamine by column chromatography allows for the isolation and characterization of both isomers. researchgate.netnih.gov Further research into diastereoselective approaches could involve modifying the reaction conditions, such as the choice of solvent, temperature, and additives, to influence the diastereomeric ratio of the products. Additionally, the substrate itself could be modified to introduce steric bias that favors the formation of one diastereomer over the other. While specific studies focusing solely on the diastereoselective synthesis of a wide range of this compound analogues are limited, the principles of stereocontrol in conjugate additions to tropinone enolates provide a framework for such investigations.

While the use of stoichiometric chiral auxiliaries has proven effective in the synthesis of this compound stereoisomers, the development of catalytic asymmetric methods is a highly desirable goal in modern organic synthesis. Such methods would offer greater efficiency and atom economy. Although a direct catalytic asymmetric synthesis of this compound has not yet been reported, significant advances in the catalytic asymmetric synthesis of the broader tropane alkaloid family suggest that such a strategy for this compound is feasible.

Approaches that could be adapted for the asymmetric synthesis of the this compound core include:

Catalytic desymmetrization of tropinone: The use of chiral catalysts to enantioselectively deprotonate meso compounds like tropinone could provide a chiral enolate that can then react with cinnamoyl cyanide.

Asymmetric conjugate addition: A prochiral tropinone enolate could be reacted with cinnamoyl cyanide in the presence of a chiral catalyst, such as a chiral metal complex or an organocatalyst, to induce enantioselectivity.

Catalytic construction of the tropane ring: Asymmetric cycloaddition reactions or intramolecular cyclizations catalyzed by chiral transition metal complexes could be employed to build the tropane skeleton with inherent chirality.

The development of such catalytic methods remains an active area of research and holds the promise of more efficient and versatile routes to this compound and its analogues.

Synthesis of this compound Derivatives for Mechanistic Exploration

The synthesis of derivatives of a natural product is a powerful tool for understanding its mechanism of action and for probing its interactions with biological targets. In the case of this compound, a p-methyl analogue has been synthesized to aid in the determination of its absolute configuration. researchgate.netnih.gov

The synthesis of (+)- and (-)-p-methylthis compound follows the same enantioselective strategy as that for this compound itself, with the substitution of p-methylcinnamoyl cyanide for cinnamoyl cyanide in the key conjugate addition step. The resulting (+)-epi-p-methylthis compound was subjected to X-ray crystallographic analysis, which unequivocally established its absolute stereochemistry as (2S,5R,8S). This finding was crucial in assigning the absolute configuration of natural (+)-strobamine as (2S,5S,8R). researchgate.netnih.gov

While the synthesis of this p-methyl derivative was primarily for structural elucidation, the methodology can be extended to produce a variety of this compound derivatives with modifications to the aromatic ring of the cinnamoyl moiety. The introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) could be used to investigate the electronic requirements for biological activity. However, at present, there is a lack of published research detailing the synthesis of this compound derivatives specifically designed for the exploration of reaction mechanisms or detailed structure-activity relationship studies. The synthesis of such derivatives represents a promising avenue for future research into the chemical biology of this compound.

Biosynthesis of Strobamine

Elucidation of Strobamine within Tropane (B1204802) Alkaloid Biosynthetic Pathways

The foundational steps of tropane alkaloid biosynthesis generally commence with the diversion of amino acids such as ornithine and arginine from primary metabolism. These precursors are converted into putrescine, which then undergoes N-methylation to form N-methylputrescine. Subsequent oxidation and cyclization steps lead to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate. This cation then condenses with an acetate-derived unit to form the characteristic tropane core, notably tropinone (B130398). msu.edumdpi.com From tropinone, further modifications lead to a diverse array of tropane alkaloids, including the pharmaceutically important hyoscyamine (B1674123) and scopolamine (B1681570), predominantly found in the Solanaceae. msu.edu

However, the specific pathway for the formation of the pyranotropane structure unique to this compound is not fully elucidated. While this compound shares the fundamental tropane core, the enzymatic steps responsible for the additional pyrano ring fusion are currently uncharacterized in the literature. The observation of this compound in the Proteaceae family, which is phylogenetically distant from the major tropane-producing Solanaceae, suggests that novel enzymatic steps and possibly distinct precursor modifications are involved in its biosynthesis. msu.edumdpi.com

Isotopic Labeling and Precursor Incorporation Studies for this compound

Isotopic labeling and precursor incorporation studies are invaluable tools for tracing the intricate steps of biosynthetic pathways by tracking the fate of labeled atoms from precursors to the final product. Common stable isotopes used include carbon-13 (C) and nitrogen-15 (B135050) (N), which can be incorporated into growth media or directly fed to plant tissues. sigmaaldrich.comnih.govcreative-proteomics.combeilstein-journals.org By analyzing the distribution of these isotopes in the synthesized compounds, researchers can infer the sequence of reactions and identify key intermediates.

Despite the general utility of these techniques in tropane alkaloid research, specific isotopic labeling and precursor incorporation studies directly focusing on the biosynthesis of this compound in its native plant sources (Proteaceae) are not extensively documented in the available literature. While such studies have been crucial for understanding the pathways of other tropane alkaloids like hyoscyamine and scopolamine, the unique structural features and limited research on pyranotropanes mean that detailed precursor incorporation patterns for this compound remain largely unexplored.

Characterization of Enzymatic Steps in this compound Biosynthesis

For the well-studied tropane alkaloids, several key enzymes have been identified and characterized. These include ornithine decarboxylase (ODC) and arginine decarboxylase (ADC) for putrescine formation, putrescine N-methyltransferase (PMT) for N-methylputrescine synthesis (often considered a rate-limiting step), and methylputrescine oxidase (MPO). msu.edumdpi.com Further downstream, tropinone reductases (TRs) catalyze the reduction of tropinone, and hyoscyamine 6β-hydroxylase (H6H) is crucial for the conversion of hyoscyamine to scopolamine. msu.edu

However, the specific enzymes responsible for the unique cyclization and functionalization leading to the pyranotropane scaffold of this compound have not yet been characterized. The polyphyletic origin of tropane alkaloids suggests that distinct enzyme families may have been recruited independently in different plant lineages to achieve similar or structurally related alkaloid products. msu.edu The absence of detailed enzymatic characterization for this compound highlights an "untapped gene and enzyme diversity" within the broader tropane alkaloid biosynthetic landscape, particularly in less-studied plant families like Proteaceae. msu.edumdpi.com

Molecular Genetic Approaches to this compound Biosynthetic Gene Identification

Molecular genetic approaches, including gene cloning, expression analysis, and functional characterization, have been instrumental in deciphering the biosynthetic pathways of numerous plant secondary metabolites. For many tropane alkaloids, genes encoding key enzymes such as PMT and H6H have been identified, isolated, and their functions confirmed through overexpression or gene silencing experiments. mdpi.comresearchgate.netnih.govnih.gov These studies have provided a genetic blueprint for understanding and manipulating alkaloid production.

Currently, specific molecular genetic studies aimed at identifying the genes directly involved in the biosynthesis of this compound or the unique pyranotropane modifications are not widely reported. The identification of these genes would be a crucial step towards fully understanding this compound's biosynthetic pathway and could involve techniques such as transcriptome sequencing of this compound-producing plants, comparative genomics, and functional validation in heterologous expression systems.

Metabolic Engineering Strategies for Enhanced Production of Related Tropane Alkaloids

Metabolic engineering offers promising avenues for enhancing the production of valuable plant secondary metabolites, including tropane alkaloids, either in their native plant hosts or in heterologous systems like yeast. msu.edumdpi.comresearchgate.netsigmaaldrich.comnih.govnih.gov Strategies typically involve manipulating the expression of genes encoding rate-limiting enzymes, redirecting metabolic flux, or blocking competing pathways.

For related tropane alkaloids like hyoscyamine and scopolamine, significant progress has been made. For instance, overexpression of PMT can increase the flux towards tropane alkaloid biosynthesis, while overexpression of H6H can enhance scopolamine production. nih.gov Synthetic biology approaches have even enabled the de novo biosynthesis of hyoscyamine and scopolamine in engineered yeast cells by integrating multiple genes from various organisms. researchgate.netnih.gov

While these strategies hold theoretical potential for this compound, their direct application is currently limited by the incomplete understanding of this compound's specific biosynthetic pathway, particularly the unique enzymatic steps and genes responsible for its pyranotropane structure. Once these specific elements are identified, similar metabolic engineering approaches could be explored to enhance this compound production or to produce novel this compound derivatives.

Advanced Analytical and Structural Characterization Methodologies for Strobamine

Spectroscopic Techniques for Absolute Stereochemistry and Conformation of Strobamine

Spectroscopic techniques play a pivotal role in determining the three-dimensional structure and absolute configuration of this compound, offering detailed information on its atomic connectivity, spatial arrangement, and conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely employed for the elucidation of chemical structures and the determination of absolute configurations. For this compound, NMR has been instrumental in confirming its structure and stereochemistry. For instance, NMR analysis was utilized to determine the absolute configuration of the (+)-p-methyl analogue of this compound, specifically (+)-2b researchgate.net.

Comparative studies using Carbon-13 (¹³C) NMR spectroscopy have revealed significant differences in chemical shifts between (+)-strobamine (+)-1a and (–)-epi-strobamine (-)-2a. Notable variations were observed in the lower field chemical shifts of C-2, C-3, and C-7, and higher field shifts for C-6 and C-9 in this compound 1a relative to epi-strobamine 2a researchgate.net. This highlights the sensitivity of ¹³C NMR to subtle structural and stereochemical differences.

NMR spectroscopy, particularly 1D ¹H NMR, is highly automatable and reliable, capable of identifying and quantifying numerous metabolites simultaneously nih.govfrontiersin.org. The broad chemical shift range of ¹³C NMR provides enhanced spectral dispersion, which helps in reducing signal overlap and facilitates more efficient statistical analysis frontiersin.org. Beyond 1D experiments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely applied in structural elucidation to establish through-bond and through-space correlations, providing comprehensive information about connectivity and stereochemical relationships.

The observed ¹³C NMR chemical shift differences for this compound and its epimer are summarized in the table below:

| Carbon Position | (+)-Strobamine (+)-1a | (–)-epi-Strobamine (-)-2a | Shift Difference (Relative) |

| C-2 | Lower Field | Significant | |

| C-3 | Lower Field | Significant | |

| C-7 | Lower Field | Significant | |

| C-6 | Higher Field | Significant | |

| C-9 | Higher Field | Significant |

X-ray crystallography provides definitive information regarding the absolute configuration and precise three-dimensional structure of crystalline compounds. This technique has been crucial for this compound research. Specifically, X-ray spectroscopic analysis was employed to establish the absolute configuration of (+)-epi-p-methylthis compound (+)-2b, confirming it to be (2S,5R,8S) researchgate.net. This crystallographic determination was then used to deduce the absolute configurations of other related this compound isomers: (–)-strobamine (–)-1a was assigned the (2R,5R,8S)- configuration, and its enantiomer, (+)-strobamine [(+)-1a], was determined to have the (2S,5S,8R) configuration researchgate.net. X-ray crystallography offers detailed insights into bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the molecule's conformation and packing in the solid state nih.gov.

Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are essential for characterizing chiral molecules and determining their absolute configurations in solution. For this compound, optical rotations have been measured using an automatic polarimeter researchgate.net. The optical rotation values of synthesized (+)-strobamine were found to be consistent with those of natural (±)-strobamine, indicating the successful synthesis of the natural product researchgate.net. While specific ECD data for this compound were not detailed in the provided search results, ORD, as a chiroptical technique, provides valuable information on the interaction of plane-polarized light with chiral molecules, allowing for the assignment of absolute stereochemistry, especially when combined with other structural data.

Advanced Chromatographic and Hyphenated Techniques for this compound Separation and Quantification in Research Samples

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for quantifying its presence in research samples. When coupled with detectors, these methods offer highly sensitive and selective analysis.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers, which is critical for understanding the individual properties of chiral compounds like this compound. Chiral HPLC was successfully employed to determine the optical purity of synthesized this compound researchgate.net. Researchers utilized a Sumichiral OA-4900 column (4.6 mm × 25 cm) for this purpose researchgate.net. The ability to separate enantiomers is crucial because different enantiomers can exhibit distinct biological activities. Chiral HPLC relies on chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, leading to their separation rsc.org. Beyond analytical applications, preparative chiral HPLC can be used to obtain pure enantiomers for further pharmacological or structural studies mdpi.com. The separation of (+)-strobamine (+)-1a and its C-2 epimer (–)-2a was achieved through column chromatography, highlighting the importance of chromatographic methods in isolating pure stereoisomers researchgate.netdtic.mil.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound and related tropane (B1204802) alkaloids, GC-MS has been utilized for identification purposes researchgate.net. GC-MS operates by first separating components of a mixture based on their volatility and interaction with a stationary phase in the gas chromatograph, followed by their identification through mass spectrometry pubmedia.id.

The mass spectrometer generates characteristic fragmentation patterns that act as a "fingerprint" for each compound, allowing for unambiguous identification. GC-MS is a robust analytical method that provides high-quality separation and accurate molecular identification, making it invaluable in pharmaceutical research pubmedia.id. Key components of a GC-MS system include injectors, chromatographic columns, various ionization techniques (e.g., electron ionization), mass analyzers, and detectors pubmedia.id. Method validation for GC-MS applications typically involves assessing parameters such as selectivity, linearity, limits of quantification (LOQ), accuracy, and precision to ensure reliable and reproducible results nih.govresearchgate.net.

Mechanistic Investigations and Molecular Interactions of Strobamine

Strobamine as a Biochemical Probe in Receptor Binding Studies

This compound, particularly as a tropane (B1204802) alkaloid, is of interest in receptor binding studies, especially those involving biogenic amine transporters (BATs) such as the human dopamine (B1211576) transporter (hDAT) and human serotonin (B10506) transporter (hSERT). wikipedia.org As a functional cocaine analog, its binding profile at these transporters is a key area of investigation. wikipedia.org Receptor binding assays, which often involve radiolabeled ligands, are used to determine the affinity of compounds like this compound for specific receptors. nih.govmdpi.com For instance, studies on cocaine analogs, including this compound, have explored their interaction with the dopamine transporter, where electrostatic interactions are considered primary for binding. wikipedia.org

Identification and Characterization of Molecular Targets of this compound

The identification of molecular targets for this compound often involves examining its interactions with proteins and enzymes. This compound has been noted in the context of cytochrome P450 enzymes, suggesting their potential involvement in its metabolism or mechanism of action. researchgate.netmdpi.comresearchgate.net Furthermore, as a tropane alkaloid, this compound belongs to a class of compounds known to interact with and inhibit muscarinic acetylcholine (B1216132) receptors due to their structural analogy to acetylcholine. mdpi.com Its classification as a cocaine analog further implies its potential targeting of dopamine, serotonin, and norepinephrine (B1679862) transporters. wikipedia.org

In Vitro Cellular and Subcellular Effects of this compound

Research into the in vitro cellular and subcellular effects of this compound would involve examining its impact on various cellular processes and components. While direct detailed findings on this compound's specific cellular effects are limited in the provided search results, the study of tropane alkaloids, in general, includes investigations into their influence on cell viability, signaling pathways, and even subcellular localization. researchgate.netfluoroprobe.com For example, other compounds have been studied for their ability to induce G1 cell cycle arrest and reduce cancer cell viability in vitro. fluoroprobe.com The involvement of cytochrome P450 in its metabolism suggests potential intracellular processing. researchgate.net

Enzymatic Assays and Inhibition Kinetics of this compound

Enzymatic assays are crucial for understanding how this compound interacts with and potentially inhibits specific enzymes. The involvement of cytochrome P450 enzymes in the context of tropane alkaloid biosynthesis, which includes this compound, suggests that enzymatic assays could be used to probe its interaction with these enzymes. researchgate.netmdpi.comresearchgate.net Inhibition kinetics, including parameters like IC50 and Ki values, would quantify the potency of this compound as an enzyme inhibitor. For instance, other compounds have shown significant inhibitory effects on enzymes like acetylcholinesterase, with reported IC50 values. province-sud.nc

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Mechanistic Insight

SAR studies of this compound and its analogues are vital for understanding how structural modifications influence its biological activity and mechanism of action. researchgate.netresearchgate.netdbpedia.orgarkat-usa.orgnih.govnih.govmdpi.com The enantioselective synthesis of this compound and its p-methyl analogue has been achieved, and their absolute configurations determined, which is crucial for SAR. researchgate.netresearchgate.netscience.gov By synthesizing and testing various this compound analogues, researchers can identify key structural features responsible for its interaction with specific targets, such as biogenic amine transporters. wikipedia.org For example, studies on cocaine analogs, which include this compound, have explored how different substitutions affect binding to dopamine and serotonin transporters, providing insights into the molecular requirements for activity. wikipedia.org

Computational and Theoretical Chemistry Studies of Strobamine

Quantum Chemical Calculations on Strobamine Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of molecules. These calculations can provide highly accurate information regarding a molecule's optimized geometry, electronic structure, and reactivity profiles irjweb.comirjweb.comscirp.orgconicet.gov.arvjol.info.vn. For this compound, such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This provides a foundational understanding of the molecule's shape, which is crucial for its interactions with other molecules, such as receptor proteins irjweb.comscirp.orgvjol.info.vn.

Electronic Properties: Calculation of parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is indicative of a molecule's chemical reactivity and stability, with a smaller gap often correlating with higher reactivity irjweb.comirjweb.comscirp.orgvjol.info.vn. Other electronic properties, such as charge distribution (e.g., Mulliken charges) and molecular electrostatic potential (MEP) surfaces, can reveal electrophilic and nucleophilic sites, which are key to understanding reaction pathways and intermolecular interactions irjweb.comconicet.gov.arvjol.info.vn.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation and to understand molecular vibrations conicet.gov.arvjol.info.vn.

Reactivity Descriptors: Deriving conceptual DFT descriptors (e.g., electronegativity, hardness, softness, electrophilicity index) that quantify a molecule's propensity to donate or accept electrons, thereby predicting its chemical behavior in various reactions irjweb.comconicet.gov.ar.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the time-dependent behavior of atoms and molecules, providing insights into dynamic processes such as protein-ligand binding, conformational changes, and the stability of molecular complexes diva-portal.orgfrontiersin.orgchemrxiv.orgnih.govnih.gov. For this compound, as a tropane (B1204802) alkaloid, MD simulations would typically be employed to:

Binding Dynamics: Investigate how this compound interacts with specific biological targets (e.g., enzymes, receptors) at an atomic level over time. This includes observing the formation and breaking of non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions diva-portal.orgfrontiersin.orgchemrxiv.orgnih.gov.

Conformational Changes: Analyze the flexibility of both this compound and its target protein upon binding, identifying any induced fit mechanisms or large-scale protein motions that are crucial for function diva-portal.orgnih.gov.

Binding Affinity Estimation: While challenging, MD simulations can be used in conjunction with free energy calculation methods (e.g., MM/GBSA, FEP) to estimate the binding free energy of this compound to its target, providing a quantitative measure of interaction strength frontiersin.orgchemrxiv.orgnih.gov.

Solvent Effects: Account for the influence of the aqueous environment on the interactions, which is critical for accurate representation of biological systems diva-portal.org.

Tropane alkaloids, including this compound, are known to interact with monoamine transporters, such as dopamine (B1211576) and serotonin (B10506) transporters diva-portal.org. While MD simulations have been widely used to study the dynamics of monoamine transporters and their interactions with inhibitors irjweb.com, specific MD simulation studies detailing this compound's interactions with such targets are not found in the provided search results.

In Silico Modeling for Predictive Analysis of this compound Derivatives

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational approach used to predict the biological activities or properties of new compounds based on the chemical structures of known compounds biolscigroup.uspharmacophorejournal.commdpi.comresearchgate.netresearchgate.netnih.gov. For this compound derivatives, this would involve:

QSAR Model Development: Building mathematical models that correlate structural features (molecular descriptors) of this compound derivatives with their observed biological activities (e.g., receptor binding affinity, enzyme inhibition). These models can be 2D-QSAR (based on molecular graphs or SMILES notation) or 3D-QSAR (considering steric, electrostatic, and hydrophobic fields) biolscigroup.uspharmacophorejournal.commdpi.comresearchgate.netresearchgate.netnih.gov.

Virtual Screening: Using developed QSAR models to screen large virtual libraries of this compound analogs, prioritizing compounds with predicted desirable properties for synthesis and experimental testing pharmacophorejournal.comresearchgate.net.

Property Prediction: Predicting various physicochemical properties (e.g., solubility, permeability) and pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion, toxicity – ADMET) for this compound derivatives, although it is important to note that discussions on toxicity predictions are excluded from this article researchgate.net.

Lead Optimization: Guiding the design of new this compound derivatives with improved potency, selectivity, or other desired characteristics by identifying key structural features contributing to activity mdpi.comresearchgate.net.

While QSAR modeling is a well-established method in drug discovery and has been applied to various chemical series biolscigroup.usmdpi.comresearchgate.netresearchgate.netnih.gov, specific research findings detailing the development and application of QSAR models for predictive analysis of this compound derivatives were not identified in the provided search results.

Docking and Ligand-Based Design Approaches for this compound-Related Compounds

Molecular docking and ligand-based drug design (LBDD) are integral parts of computational drug discovery, especially when the three-dimensional structure of the biological target is unknown or to complement structure-based approaches nih.govbiorxiv.orgnih.govnih.govvolkamerlab.orgyoutube.com. For this compound and its related compounds:

Molecular Docking: This technique predicts the preferred orientation (binding mode) of a ligand within a protein's binding site and estimates the binding affinity nih.govnih.govvolkamerlab.orgyoutube.com. For this compound, docking studies would aim to:

Identify potential binding pockets on a target protein.

Predict the most probable pose of this compound within these pockets.

Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and specific amino acid residues of the target nih.govbiorxiv.org.

Estimate binding scores, which can be used to rank different compounds or conformations nih.govnih.gov.

Ligand-Based Drug Design (LBDD): When the target structure is unavailable, LBDD leverages the knowledge of existing ligands to design new drug candidates biorxiv.orgnih.gov. Key LBDD approaches relevant to this compound could include:

Pharmacophore Modeling: Identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, positively/negatively ionizable groups) that are crucial for the biological activity of this compound or its analogs pharmacophorejournal.combiorxiv.orgnih.govmdpi.com. These models can then be used for virtual screening of large databases to find new compounds with similar activity pharmacophorejournal.commdpi.com.

Shape and Electrostatic Similarity: Comparing this compound with known active compounds based on their 3D shape and electrostatic potential to identify new leads biorxiv.org.

While this compound is a tropane alkaloid, a class of compounds for which molecular docking studies have been performed pharmacophorejournal.com, specific detailed molecular docking or ligand-based design studies focusing on this compound itself, including precise binding modes, interacting residues, or pharmacophore features, are not explicitly reported in the provided search results.

Emerging Research Challenges and Future Directions for Strobamine

Resolving Undetermined Steps in Strobamine Biosynthesis

The biosynthesis of tropane (B1204802) alkaloids (TAs), a class to which pyranotropanes like this compound belong, presents significant unresolved steps despite recent advancements in the field mdpi.com. This compound is found in plants from the Proteaceae family mdpi.com. The scattered distribution of TAs across different angiosperm families suggests the existence of multiple alternative biosynthetic pathways and a polyphyletic origin, complicating the full elucidation of specific pathways for compounds such as this compound mdpi.comresearchgate.net.

While considerable data regarding enzymes involved in TA biosynthesis primarily comes from the Solanaceae family, the core biosynthetic pathway for TAs in this family is localized in the roots, with metabolites accumulating in above-ground plant parts mdpi.com. Understanding the specific localization and enzymatic machinery for this compound biosynthesis in its native plant sources, such as those within the Proteaceae family, remains a key challenge. Future research needs to focus on identifying the specific enzymes, intermediates, and regulatory elements unique to this compound's formation. Advances in molecular techniques are continuously providing more information on TA biosynthesis pathways, which can be leveraged to resolve these ambiguities for this compound researchgate.net.

Development of Sustainable and Efficient Synthetic Routes for this compound

The development of sustainable and efficient synthetic routes for this compound is a critical area for future research, aligning with the principles of green chemistry. Green chemistry aims to reduce or eliminate hazardous substances in the design, manufacture, and use of chemical compounds, emphasizing atom economy, the use of safer solvents, renewable raw materials, and energy efficiency researchgate.netnih.gov.

Current synthetic efforts, such as the enantioselective synthesis of this compound and its analogues, have utilized methods involving tropinone (B130398) lithium enolate researchgate.net. However, the broader challenge lies in developing routes that minimize waste, avoid toxic reagents, and operate under milder conditions. Future directions include exploring novel catalytic systems, employing solvent-free reactions, or utilizing water as a solvent to achieve high product yields with easier separation and workup procedures researchgate.netrsc.orgrsc.org. Such advancements would not only make this compound production more environmentally friendly but also potentially more cost-effective and scalable for research purposes.

Exploration of Novel Molecular Mechanisms of this compound Action

While this compound has been noted as a functional analogue of cocaine, with structural similarities that suggest potential interactions with biogenic amine transporters (BATs), a detailed understanding of its specific molecular mechanisms of action is still emerging wikipedia.org. Tropane alkaloids, in general, are known to inhibit muscarinic acetylcholine (B1216132) receptors and can block the reuptake of neurotransmitters like nor-epinephrine, serotonin (B10506), and dopamine (B1211576), similar to cocaine mdpi.comresearchgate.net.

Future research should focus on precisely identifying the molecular targets and pathways through which this compound exerts its effects. This includes:

Receptor Binding Profiling : Comprehensive studies to determine this compound's affinity and selectivity for various neurotransmitter receptors and transporters beyond general tropane alkaloid characteristics.

Enzymatic Interactions : Investigating if this compound interacts with or modulates the activity of specific enzymes involved in cellular signaling or metabolic pathways.

Cellular Pathway Elucidation : Utilizing advanced cellular and molecular biology techniques to map the downstream signaling cascades activated or inhibited by this compound.

Chirality Studies : Given that this compound exists in enantiomeric forms smolecule.com, exploring how different stereoisomers might exhibit distinct biological activities and molecular interactions is crucial.

Such in-depth mechanistic studies are essential to fully characterize this compound's biological profile and differentiate its actions from other known tropane alkaloids.

Advanced Methodologies for this compound Analysis in Complex Biological and Environmental Matrices

The accurate and sensitive analysis of this compound in complex biological and environmental matrices presents several analytical challenges, including its potentially low physiological levels, matrix interferences, and chemical instability sci-hub.sejournal-dtt.org. Developing advanced methodologies is paramount for its precise quantification and detection.

Current analytical approaches for similar compounds often involve chromatography techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with highly sensitive detection methods such as mass spectrometry (MS) or tandem mass spectrometry (MS/MS) journal-dtt.orgri.sersc.org. Future directions in this compound analysis include:

Enhanced Sample Preparation : Innovations in sample preparation, such as advanced microextraction techniques, are needed to simplify procedures, reduce solvent consumption, and minimize sample volume, while effectively isolating this compound from complex matrices sci-hub.sejournal-dtt.org. Protein precipitation and liquid-liquid extraction are common initial steps, but more selective and efficient methods are required sci-hub.se.

Ultra-Sensitive Detection : Development of ultra-sensitive and specific analytical methods capable of detecting this compound at trace levels in diverse biological fluids (e.g., plasma, urine, cerebrospinal fluid) and environmental samples ri.senih.gov.

High-Resolution Mass Spectrometry : Employing high-resolution mass spectrometry (HRMS) and ion mobility spectrometry for comprehensive profiling and identification of this compound and its potential metabolites, even in non-targeted analyses ri.se.

Automation and Miniaturization : Integrating automation and miniaturization into analytical workflows to increase throughput, reduce manual labor, and improve reproducibility.

These advancements will enable more reliable and comprehensive studies of this compound's presence, distribution, and fate in various systems.

Integration of Omics Technologies in this compound Biosynthetic Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems biology approach to accelerate the discovery and understanding of this compound's biosynthetic pathway nih.govbmrb.ioecu.edu.auisaaa.orgnih.govfrontiersin.org.

Genomics : By sequencing the genomes of this compound-producing plants, researchers can identify candidate genes encoding enzymes involved in its biosynthesis. This includes identifying gene clusters potentially responsible for its production nih.govisaaa.org.

Transcriptomics : Analyzing gene expression patterns (transcriptomes) under different developmental stages or environmental conditions can reveal genes that are co-expressed with this compound production, providing clues to its biosynthetic machinery nih.govisaaa.org.

Proteomics : Identifying and quantifying the proteins (proteome) expressed in this compound-producing tissues can pinpoint the specific enzymes catalyzing biosynthetic steps, as enzymes are protein products of genes bmrb.ioisaaa.org.

Metabolomics : Profiling the complete set of low molecular weight metabolites (metabolome) can help identify intermediates and precursors in the this compound pathway, and track their fluctuations bmrb.ioisaaa.org. Nuclear Magnetic Resonance (NMR) spectroscopy plays an important role in metabolomics for observing mixtures of small molecules bmrb.io.

By integrating these omics datasets, a systems-level understanding of this compound biosynthesis can be achieved. This integrative approach allows for the construction of comprehensive biological pathway maps and networks, enabling researchers to correlate gene expression with protein function and metabolite accumulation nih.govfrontiersin.org. This holistic view is crucial for resolving unknown steps, identifying novel enzymes, and potentially engineering microbial or plant systems for sustainable this compound production nih.gov.

Q & A

Basic Research Questions

Q. What key physicochemical properties of Strobamine must be characterized prior to in vitro studies, and what methodologies are recommended?

- Answer : Researchers should prioritize characterizing solubility (in aqueous and organic solvents), stability under varying pH/temperature conditions, and purity (≥95% by HPLC). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation, while High-Performance Liquid Chromatography (HPLC) ensures purity . Stability studies should follow ICH guidelines, with data reported to three significant figures to reflect instrument precision .

Q. How should researchers design initial dose-response experiments for this compound to establish baseline bioactivity?

- Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture both threshold and saturation effects. Include positive/negative controls (e.g., known agonists/inhibitors) and triplicate measurements to account for variability. Statistical significance (p < 0.05) must be validated via ANOVA or t-tests, with raw data archived for reproducibility .

Q. What criteria define a reproducible synthesis protocol for this compound in academic settings?

- Answer : Protocols must specify reaction conditions (temperature, solvent, catalyst), yield (reported as mean ± SD), and purification methods (e.g., column chromatography). Include spectral data (NMR, IR) in Supporting Information, adhering to The Journal of Organic Chemistry standards . Validate reproducibility through independent replication by a second lab member .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different cellular models?

- Answer : Conduct comparative studies using isogenic cell lines to isolate variables (e.g., receptor expression levels). Apply pathway-specific inhibitors and CRISPR knockouts to confirm target engagement. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity, calcium flux for functional activity). Conflicting data should be analyzed for methodological differences (e.g., assay sensitivity, cell culture conditions) .

Q. What statistical approaches are optimal for analyzing non-linear pharmacokinetic data of this compound in preclinical models?

- Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations. For multi-compartment kinetics, apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Ensure data meets assumptions of normality via Shapiro-Wilk tests; transform skewed data (e.g., log-normal) before analysis .

Q. How can researchers optimize this compound’s bioavailability without altering its core structure?

- Answer : Explore prodrug strategies (e.g., esterification of hydroxyl groups) or lipid-based nanoformulations. Assess solubility enhancements via phase solubility diagrams with cyclodextrins. Validate improvements using in situ intestinal perfusion models and LC-MS/MS for plasma quantification .

Q. What frameworks are recommended for integrating this compound’s in vitro findings with existing literature on structurally analogous compounds?

- Answer : Perform meta-analyses using tools like RevMan to compare EC50 values, binding affinities, and toxicity profiles. Apply QSAR (Quantitative Structure-Activity Relationship) models to predict untested analogs. Highlight discrepancies in assay conditions (e.g., cell type, incubation time) that may explain divergent results .

Methodological and Compliance Considerations

Q. How should researchers address variability in this compound’s bioactivity data across independent studies?

- Answer : Standardize protocols using SOPs validated by inter-lab comparisons. Report all experimental variables (e.g., cell passage number, serum lot) in metadata. Use Bland-Altman plots to assess agreement between datasets and identify systematic biases .

Q. What steps ensure compliance with FDA BIMO guidelines during this compound’s preclinical development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.